

# Spectroscopic Profile of (2-Bromovinyl)trimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromovinyl)trimethylsilane

Cat. No.: B178746

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Bromovinyl)trimethylsilane**, a valuable organosilane reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2-Bromovinyl)trimethylsilane**, which exists as both trans-(E) and cis-(Z) isomers. The trans isomer is generally the major component in commercially available samples.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(2-Bromovinyl)trimethylsilane**

Isomer	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
trans-(E)	0.15	s	-	-Si(CH <sub>3</sub> ) <sub>3</sub>
6.28	d	14.5	Si-CH=	
6.60	d	14.5	Br-CH=	
cis-(Z)	0.18	s	-	-Si(CH <sub>3</sub> ) <sub>3</sub>
6.45	d	8.0	Si-CH=	
7.05	d	8.0	Br-CH=	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (2-Bromovinyl)trimethylsilane

Isomer	Chemical Shift (δ) ppm	Assignment
trans-(E)	-1.2	-Si(CH <sub>3</sub> ) <sub>3</sub>
128.5	=CH-Br	
139.1	=CH-Si	
cis-(Z)	-0.8	-Si(CH <sub>3</sub> ) <sub>3</sub>
130.2	=CH-Br	
137.6	=CH-Si	

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (2-Bromovinyl)trimethylsilane

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030 - 3000	Medium	=C-H stretch
2960 - 2890	Strong	C-H stretch (in -CH <sub>3</sub> )
1595	Medium	C=C stretch
1250	Strong	Si-CH <sub>3</sub> symmetric deformation
990	Strong	=C-H out-of-plane bend (trans)
840	Strong	Si-C stretch
760	Medium	=C-H out-of-plane bend (cis)
690	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (2-Bromovinyl)trimethylsilane

m/z	Relative Intensity (%)	Assignment
178/180	25/24	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
163/165	100/98	[M - CH <sub>3</sub> ] <sup>+</sup>
99	15	[M - Br] <sup>+</sup>
73	80	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
59	20	[Si(CH <sub>3</sub> ) <sub>2</sub> H] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(2-Bromovinyl)trimethylsilane** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

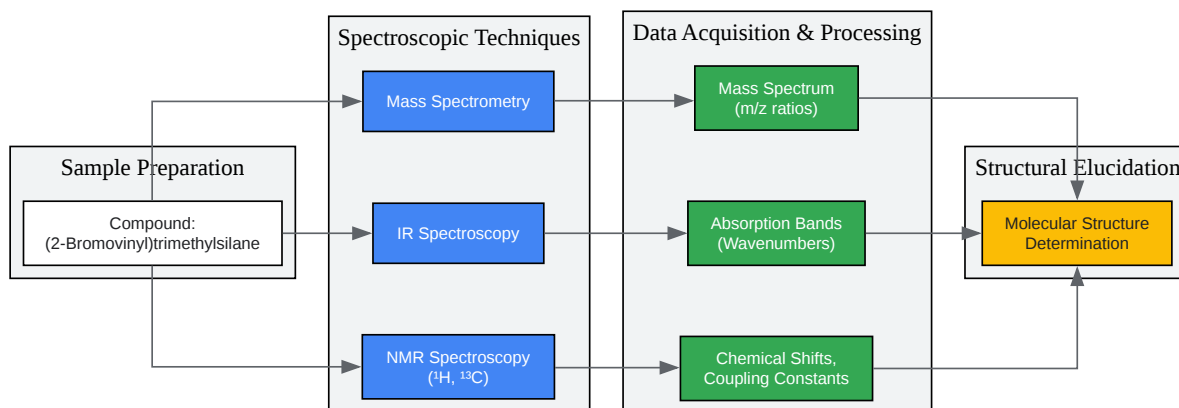
A drop of neat liquid **(2-Bromovinyl)trimethylsilane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ . The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) system. A diluted solution of **(2-Bromovinyl)trimethylsilane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Bromovinyl)trimethylsilane**.



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Caption: General workflow for spectroscopic analysis.

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